Bergapten (5-methoxypsoralen, 5-MOP, CAS: 484-20-8) is a naturally occurring linear furanocoumarin and a highly active photosensitizing agent widely utilized in dermatological research, photochemotherapy (PUVA) formulation, and pharmacokinetic screening [1]. Structurally distinguished from its isomer 8-methoxypsoralen (8-MOP) by the position of the methoxy group on the psoralen core, 5-MOP exhibits a unique pharmacological profile characterized by potent mechanism-based inhibition of cytochrome P450 enzymes (specifically CYP3A4 and CYP1A2) and a distinct phototoxic threshold [2]. For industrial and scientific procurement, Bergapten is primarily sourced as a high-purity reference standard for ADME/Tox food-drug interaction assays, a precursor for novel phototherapeutic delivery systems, and a baseline comparator in melanogenesis models. Its specific cyclodextrin complexation behavior and lower erythemogenic potential make it a critical material for applications where the narrow therapeutic window of 8-MOP proves restrictive[1].
Substituting Bergapten (5-MOP) with its more common analog, 8-methoxypsoralen (8-MOP), or unsubstituted psoralen fundamentally compromises both formulation stability and biological assay integrity [1]. In pharmacokinetic screening, 5-MOP and 8-MOP exhibit divergent binding affinities and inactivation kinetics across different CYP450 isoforms, meaning generic substitution will yield inaccurate predictions of drug-drug interactions and clearance rates [2]. In formulation development, 5-MOP demonstrates a significantly higher binding constant with cyclodextrins compared to unsubstituted psoralen, dictating entirely different excipient ratios for aqueous solubilization [3]. Furthermore, in translational phototherapy models, 8-MOP induces severe acute erythema at standard doses, whereas 5-MOP requires a modified dosing protocol to achieve equivalent efficacy without the associated blistering [1]. Consequently, procuring the exact 5-MOP isomer is mandatory for reproducible excipient complexation, specific CYP inhibition profiling, and controlled phototoxicity modeling.
The exceptionally low aqueous solubility of furanocoumarins is a primary bottleneck in formulation R&D. When complexed with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), 5-MOP demonstrates superior complexation efficiency compared to unsubstituted psoralen (PSO)[1]. Phase solubility studies reveal that 5-MOP achieves a 31-fold increase in solubility, driven by a higher inclusion stability constant, whereas PSO only achieves a 10-fold enhancement[1].
| Evidence Dimension | Inclusion complex stability constant (Kc) and solubility enhancement |
| Target Compound Data | 5-MOP (Kc = 449.9 M−1; 31-fold solubility increase) |
| Comparator Or Baseline | Unsubstituted Psoralen (Kc = 259.2 M−1; 10-fold solubility increase) |
| Quantified Difference | 5-MOP exhibits a 1.7-fold higher affinity for HP-β-CD and achieves a 3-fold greater relative solubility enhancement than psoralen. |
| Conditions | Phase solubility studies in aqueous solution with HP-β-CD at pH 7.4 and 37 °C. |
Critical for procurement in formulation R&D, as it dictates the feasibility of creating stable, bioavailable liquid or topical delivery systems without precipitation.
In ADME/Tox screening, furanocoumarins are evaluated for their potential to cause food-drug interactions via cytochrome P450 inhibition. 5-MOP acts as an ultra-potent, irreversible mechanism-based inactivator of CYP1A2, demonstrating an IC50 that closely mirrors the extreme potency of the benchmark inhibitor 8-MOP [1]. This specific inactivation profile confirms that 5-MOP is a primary driver of caffeine metabolism inhibition in human liver microsomes [1].
| Evidence Dimension | IC50 for irreversible CYP1A2 inactivation |
| Target Compound Data | 5-MOP (IC50 = 0.13 µM) |
| Comparator Or Baseline | 8-MOP (IC50 = 0.09 µM) |
| Quantified Difference | 5-MOP demonstrates near-equivalent, ultra-potent irreversible inhibition of CYP1A2, requiring only marginally higher concentrations than 8-MOP. |
| Conditions | In vitro caffeine-N-demethylase activity assay using human liver microsomes (HLMs). |
Essential for ADME/Tox laboratories requiring precise reference standards to map irreversible cytochrome P450 inhibition and predict caffeine or drug clearance interactions.
The clinical translation of photochemotherapy (PUVA) is often limited by acute phototoxicity. Comparative clinical studies indicate that while 8-MOP is highly effective at standard doses, it carries a high risk of severe erythema and blistering [1]. Conversely, 5-MOP requires a higher systemic dose to achieve equivalent psoriatic lesion clearance but fundamentally eliminates the acute phototoxic reactions, offering a vastly superior tolerability profile [1].
| Evidence Dimension | Effective dosing vs. acute erythema incidence |
| Target Compound Data | 5-MOP (Effective at 1.2 mg/kg with near-complete absence of acute severe erythema) |
| Comparator Or Baseline | 8-MOP (Effective at 0.6 mg/kg but associated with high incidence of blistering and severe erythema) |
| Quantified Difference | 5-MOP requires double the systemic dose for equivalent lesion clearance but fundamentally eliminates the severe acute phototoxic reactions endemic to 8-MOP. |
| Conditions | Clinical photochemotherapy (PUVA) trials measuring lesion clearance and minimal phototoxic dose (MPD) responses. |
Drives the selection of 5-MOP over 8-MOP in the development of next-generation dermatological phototherapies where patient tolerability and reduced burn risk are paramount.
When modeling the 'grapefruit juice effect' on drug metabolism, 5-MOP serves as a superior positive control compared to standard citrus flavonoids. In human liver microsomal assays, 5-MOP strongly inhibits CYP3A4-mediated quinine 3-hydroxylation, significantly outperforming naringenin, the predominant flavonoid in grapefruit juice [1].
| Evidence Dimension | Inhibition of CYP3A4-mediated quinine 3-hydroxylation |
| Target Compound Data | 5-MOP (67% inhibition at 100 µM; IC50 = 19-36 µM) |
| Comparator Or Baseline | Naringenin (39% inhibition at 100 µM) |
| Quantified Difference | 5-MOP provides a 1.7-fold greater inhibition of CYP3A4 activity compared to the primary citrus flavonoid naringenin. |
| Conditions | Human liver microsomal samples using quinine as a substrate. |
Validates 5-MOP as the preferred target analyte and positive control when screening botanical extracts for potent CYP3A4-mediated pharmacokinetic liabilities.
As a potent, mechanism-based inactivator of CYP3A4 and CYP1A2, 5-MOP is procured as a critical reference standard for evaluating food-drug interactions, particularly those modeling the 'grapefruit juice effect' on drug clearance [1].
Due to its high affinity for cyclodextrin complexation (Kc = 449.9 M−1), 5-MOP is the ideal candidate for developing novel, highly bioavailable aqueous topical or oral PUVA formulations that overcome the traditional solubility limits of furanocoumarins[2].
In translational research targeting psoriasis and vitiligo, 5-MOP is selected over 8-MOP to model therapies that require a wider therapeutic window, specifically aiming to achieve melanogenesis and immunomodulation without triggering acute phototoxic erythema or blistering [3].
Irritant;Health Hazard